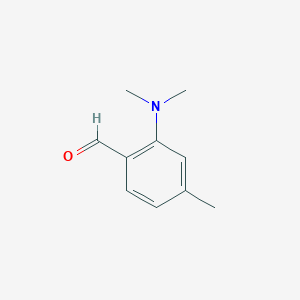
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid is an organic compound with a molecular structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a propanoic acid moiety attached to the phenyl ring at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-2-methylpropanoic acid typically involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the alkylation process. The subsequent oxidation step can be achieved using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or distillation are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a dicarboxylic acid, while reduction with lithium aluminum hydride can produce an alcohol.
科学的研究の応用
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2,4-Dimethylphenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in hydrophobic interactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylbenzoic acid: Similar structure but lacks the additional methyl group on the propanoic acid moiety.
2-Methyl-2-phenylpropanoic acid: Similar structure but lacks the dimethyl substitution on the phenyl ring.
2,4-Dimethylphenylacetic acid: Similar structure but has an acetic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-(2,4-Dimethylphenyl)-2-methylpropanoic acid is unique due to the specific arrangement of its methyl groups and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
2-(2,4-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O2/c1-8-5-6-10(9(2)7-8)12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
InChIキー |
WCWFMZMRONRBQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


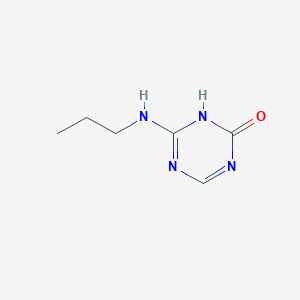
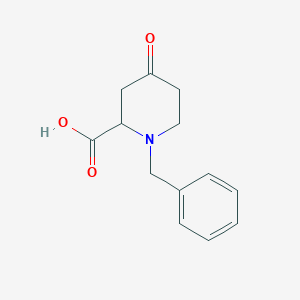
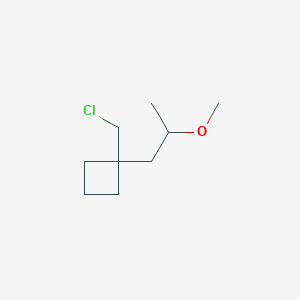


![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)


![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
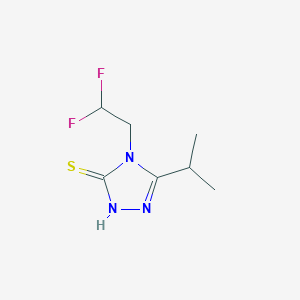
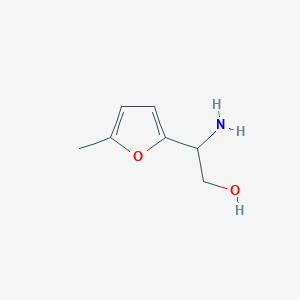
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
